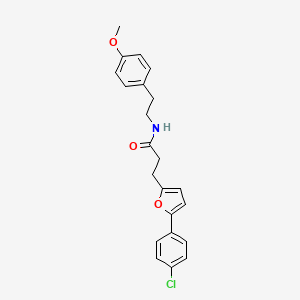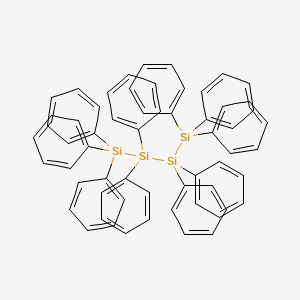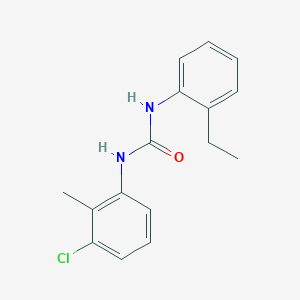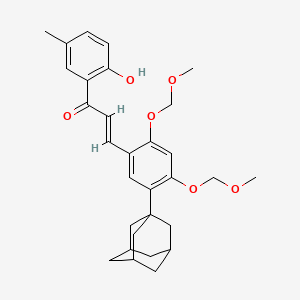![molecular formula C8H14O3 B11938617 (7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol CAS No. 90370-97-1](/img/structure/B11938617.png)
(7-Oxabicyclo[2.2.1]heptane-2,3-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-oxabicyclo[221]heptane-2,3-diyldimethanol is a bicyclic organic compound with the molecular formula C8H14O3 It is characterized by its unique structure, which includes an oxabicycloheptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol involves its interaction with molecular targets through its bicyclic structure. The oxabicycloheptane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions can lead to the formation of intermediates that interact with enzymes or other proteins, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
- 2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Dimethyl 1-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
- Methyl 2-oxabicyclo[2.2.1]heptane-1-carboxylate
Uniqueness
7-oxabicyclo[2.2.1]heptane-2,3-diyldimethanol is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This makes it a versatile intermediate in organic synthesis and allows for a wide range of chemical modifications.
特性
CAS番号 |
90370-97-1 |
|---|---|
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC名 |
[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H14O3/c9-3-5-6(4-10)8-2-1-7(5)11-8/h5-10H,1-4H2 |
InChIキー |
PTJQDBOAZMCIMB-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C(C1O2)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)






![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)
![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)



![N-[(2s)-5-(6-Fluoro-3-Pyridinyl)-2,3-Dihydro-1h-Inden-2-Yl]-2-Propanesulfonamide](/img/structure/B11938622.png)
